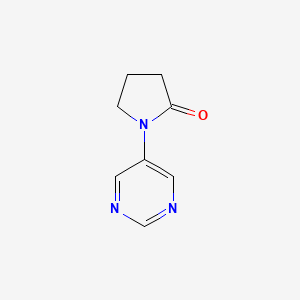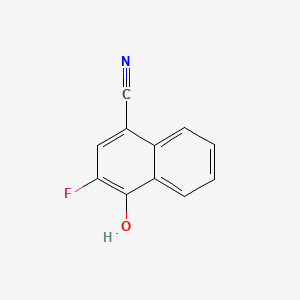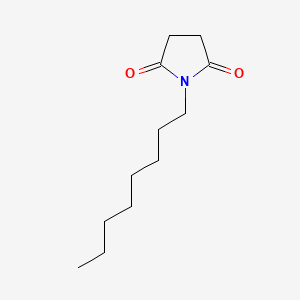![molecular formula C15H7BrN2O2 B13687256 7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
7-Bromoindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the indoloquinazoline family. This compound is characterized by the presence of a bromine atom at the 7th position and carbonyl groups at the 6th and 12th positions. It is known for its potential biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione typically involves the reaction of isatoic anhydride with isatin in the presence of a catalyst such as zinc oxide nanoparticles (ZnO-NP) in ethanol. The reaction is carried out at room temperature under an air atmosphere, and the product is purified by column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Applications De Recherche Scientifique
7-Bromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromoindolo[2,1-b]quinazoline-6,12-dione
- Indolo[2,1-b]quinazoline-6,12-dione
Uniqueness
7-Bromoindolo[2,1-b]quinazoline-6,12-dione is unique due to the presence of the bromine atom at the 7th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Propriétés
Formule moléculaire |
C15H7BrN2O2 |
|---|---|
Poids moléculaire |
327.13 g/mol |
Nom IUPAC |
7-bromoindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7BrN2O2/c16-9-5-3-7-11-12(9)13(19)14-17-10-6-2-1-4-8(10)15(20)18(11)14/h1-7H |
Clé InChI |
ZXRKLTZBQTUQSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC=C4)Br)C(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)

![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
